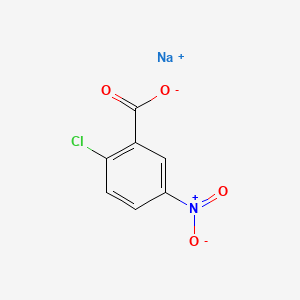

Sodium 2-chloro-5-nitrobenzoate

Description

BenchChem offers high-quality Sodium 2-chloro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-chloro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4.Na/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIAGWRJFCQQLZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065806 | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14667-59-5 | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014667595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-chloro-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-5-nitrobenzoic acid sodium salt chemical structure

[1][2]

Executive Summary

2-Chloro-5-nitrobenzoic acid sodium salt (CAS 14667-59-5) is the ionic carboxylate derivative of 2-chloro-5-nitrobenzoic acid.[] It serves as a highly reactive electrophilic building block in organic synthesis, primarily utilized for its ability to undergo Nucleophilic Aromatic Substitution (

Chemical Identity & Structural Characterization[4][5][6][7][8][9]

Nomenclature and Identifiers

| Parameter | Detail |

| Chemical Name | Sodium 2-chloro-5-nitrobenzoate |

| CAS Number | 14667-59-5 (Salt); 2516-96-3 (Parent Acid) |

| Molecular Formula | |

| Molecular Weight | 223.55 g/mol |

| SMILES | [Na+].[O-]C(=O)C1=C(Cl)C=CC(=C1)=O |

| InChI Key | ICIAGWRJFCQQLZ-UHFFFAOYSA-M |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol |

Structural Analysis & Electronic Effects

The reactivity of this molecule is defined by the positioning of its substituents.

-

Steric Environment: The chlorine atom at the ortho position to the carboxylate creates steric strain, twisting the carboxylate group slightly out of the aromatic plane.

-

Electronic Activation: The nitro group at position 5 is para to the chlorine atom at position 2. Through resonance and induction (-M and -I effects), the nitro group significantly reduces electron density at the C-Cl bond. This makes the carbon susceptible to nucleophilic attack, facilitating

reactions even under mild conditions.

Figure 1: Structural-Activity Relationship (SAR) map highlighting the electronic activation of the chlorine atom by the para-nitro group.

Synthesis & Production Protocol

The industrial preparation typically involves the nitration of 2-chlorobenzoic acid followed by alkaline hydrolysis to form the sodium salt. This method ensures the removal of the unwanted isomer (2-chloro-3-nitrobenzoic acid) via solubility differences.

Reagents & Materials

-

Precursor: 2-Chlorobenzoic acid (o-Chlorobenzoic acid).[2]

-

Nitrating Agent: Mixed acid (Concentrated

+ -

Base: Sodium Hydroxide (NaOH) or Sodium Carbonate (

). -

Solvent: Water (for salt formation/purification).

Step-by-Step Protocol

-

Nitration:

-

Dissolve 2-chlorobenzoic acid in concentrated sulfuric acid at <10°C.

-

Add fuming nitric acid dropwise, maintaining temperature between 20-30°C to control regioselectivity.

-

Mechanism:[] Electrophilic aromatic substitution occurs primarily at the 5-position (meta to COOH, para to Cl).

-

Quench reaction mixture on ice to precipitate the crude acid mixture (contains ~90% 5-nitro and ~10% 3-nitro isomer).

-

-

Salt Formation & Purification (Alkaline Dissolution):

-

Suspend the crude acid filter cake in water (ratio 1:3.5 w/w).

-

Heat to 60°C.

-

Slowly add 30% NaOH solution until pH reaches 7.5.

-

Critical Step: Both isomers convert to sodium salts. However, purification can be achieved here if followed by fractional precipitation or using specific solvent washes where the isomer solubilities differ.

-

Treat with activated carbon to remove color impurities; filter while hot.[3]

-

-

Isolation:

Figure 2: Industrial synthesis workflow from o-chlorobenzoic acid to the sodium salt.[2]

Analytical Validation

To confirm the identity and purity of the salt, the following analytical parameters are standard. Note that spectral data is often reported for the parent acid; the salt will show characteristic shifts (e.g., loss of carboxylic proton in NMR).

| Method | Expected Observation (Parent Acid Reference) | Salt Specifics |

| 1H-NMR (DMSO-d6) | Carboxylic proton ( | |

| IR Spectroscopy | 1700 | C=O stretch shifts to |

| Melting Point | 165-168°C (Parent Acid) | Salts typically decompose >300°C without melting. |

| HPLC | Retention time match with standard | Run in acidic mobile phase (converts salt to acid on column). |

Applications in Drug Development

The 2-chloro-5-nitrobenzoic acid scaffold is a versatile "warhead" in medicinal chemistry.[4]

Nucleophilic Aromatic Substitution ( )

The primary utility of this salt lies in the lability of the C-Cl bond. The sodium salt is water-soluble, allowing for aqueous or biphasic

-

Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the C5-nitro group. Chloride is expelled, yielding 2-substituted-5-nitrobenzoic acid derivatives.

-

Drug Synthesis: Used to synthesize anthranilic acid derivatives (e.g., fenamic acids) which are precursors to non-steroidal anti-inflammatory drugs (NSAIDs).

Antibacterial Research

Recent studies have investigated derivatives of 2-chloro-5-nitrobenzoic acid (such as alkanolamine salts) for antibacterial activity. The electron-deficient ring system can disrupt bacterial metabolic pathways, and the salt form improves bioavailability compared to the free acid [1].

Safety & Handling

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store at room temperature in a dry, well-ventilated place. Incompatible with strong oxidizing agents.

References

Sources

- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]

- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]

- 11. 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS [mubychem.com]

- 12. 2-Chloro-5-nitrobenzoic acid | CAS 2516-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. arveelabs.com [arveelabs.com]

- 14. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Technical Hazard Analysis & Safe Handling Protocol: Sodium 2-Chloro-5-Nitrobenzoate

Document Type: Technical Safety Guide & Hazard Analysis Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers Subject CAS: 14667-59-5 (Sodium Salt) | Parent Acid CAS: 2516-96-3

Molecular Identity & Physicochemical Logic

To understand the safety profile of Sodium 2-chloro-5-nitrobenzoate , one must look beyond the generic SDS and analyze the structure-activity relationship (SAR) of its functional groups. This compound is the sodium salt of 2-chloro-5-nitrobenzoic acid.[] Its hazards are dictated by the dissociation of the salt in physiological and environmental media, releasing the bioactive 2-chloro-5-nitrobenzoate anion.

Structural Hazard Analysis

-

Nitro Group (-NO₂): A strong electron-withdrawing group. In metabolic systems, nitro-aromatics can undergo enzymatic reduction, potentially leading to methemoglobinemia or the formation of reactive hydroxylamines (though this specific benzoate is primarily an irritant).

-

Chloro Group (-Cl): Increases lipophilicity compared to non-chlorinated benzoates, potentially enhancing skin absorption and environmental persistence.

-

Carboxylate Salt (-COO⁻Na⁺): Increases water solubility significantly compared to the parent acid. This alters the route of exposure from primarily "dust inhalation" (acid) to "aerosol/solution absorption" (salt).

Key Physicochemical Data:

| Property | Value/Description | Implication for Safety |

|---|---|---|

| Appearance | Off-white to yellow crystalline powder | Dust explosion hazard if finely divided. |

| Solubility | High in water (dissociates) | Rapid systemic uptake via mucous membranes. |

| pH (aq. sol.) | ~7.0–8.5 (Neutral to slightly basic) | Less corrosive than parent acid, but still an irritant. |

| Reactivity | Stable, but incompatible with strong oxidizers | Avoid mixing with nitrates or perchlorates. |

Comprehensive Hazard Profiling

While specific SDS data for the sodium salt (CAS 14667-59-5) is often aggregated with the parent acid, the toxicological profile is derived from the 2-chloro-5-nitrobenzoic acid (CAS 2516-96-3), adjusted for the neutralization of acidity.

Health Hazards (GHS Classification)

The following classifications are scientifically grounded in the behavior of the parent anion:

-

Acute Toxicity (Oral) - Category 4 (H302):

-

Skin Irritation - Category 2 (H315):

-

Mechanism:[2] The dust or solution strips lipids from the stratum corneum and induces inflammatory cytokine release.

-

-

Serious Eye Damage/Irritation - Category 1/2A (H318/H319):

-

Critical Warning: The parent acid causes Serious Eye Damage (H318) .[4] While the salt is pH neutral, the high ionic strength and the organic anion can still cause severe irritation or corneal opacity. Treat eye contact as a medical emergency.

-

-

Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335):

-

Target: Respiratory tract irritation. Inhalation of dust triggers coughing and mucosal inflammation.

-

Environmental Fate (Aquatic Toxicity)

-

Hazard: H400/H410 (Very toxic to aquatic life).

-

Logic: Chlorinated nitro-aromatics are often resistant to rapid biodegradation. The salt is highly soluble, meaning it disperses rapidly in water tables, posing an immediate threat to aquatic organisms (daphnia/fish).

-

Protocol:Zero-discharge policy. All aqueous waste containing this compound must be collected for incineration, never poured down the drain.

Visualizing the Hazard Pathway

The following diagram illustrates the causality between exposure routes and physiological outcomes, distinguishing between the salt and the generated acid in vivo.

Figure 1: Toxicokinetic pathway showing how the neutral salt converts to the active irritant acid upon ingestion.

Engineering Controls & Personal Protective Equipment (PPE)[7]

Reliance on PPE alone is a failure of safety planning. Engineering controls must be the primary defense.

Engineering Controls

-

Containment: Handle primarily in a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

HEPA Filtration: If handling large quantities (>100g), use local exhaust ventilation (LEV) with HEPA filtration to capture airborne particulates.

-

Static Control: Use anti-static weighing boats and ground all equipment. Nitro-benzoates can be combustible dusts.

PPE Selection Protocol

| Body Part | Recommendation | Scientific Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates (H335). |

| Eyes | Chemical Goggles (Not Safety Glasses) | Safety glasses allow dust entry from the side. Goggles seal the eyes against corrosive dusts (H318). |

| Hands | Nitrile Gloves (Min 0.11mm thick) | Chlorinated aromatics can permeate latex. Nitrile offers superior resistance. |

| Body | Lab Coat + Tyvek Sleeves | Prevents dust accumulation on street clothes, reducing secondary exposure outside the lab. |

Safe Handling & Synthesis Workflow

This protocol describes the safe handling of the compound during a standard dissolution or reaction setup.

Pre-Requisite: Verify the availability of an eyewash station within 10 seconds of the workstation.

Step-by-Step Protocol

-

Preparation: Don full PPE (Goggles, Nitrile Gloves, Lab Coat). Turn on Fume Hood airflow.

-

Weighing:

-

Place the balance inside the hood.

-

Open the container only inside the hood.

-

Self-Validating Step: If you see dust floating in the light beam of the hood, your technique is too aggressive. Slow down transfer to minimize aerosolization.[2]

-

-

Solubilization:

-

Add solvent (water/buffer) to the solid, not solid to the solvent, to prevent "puffing" of dust.

-

Seal the vessel immediately after addition.

-

-

Spill Management:

-

Dry Spill: Do NOT sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

-

Wet Spill: Absorb with inert material (vermiculite).[2] Do not use combustible materials like sawdust (potential reaction with nitro groups).

-

-

Decontamination: Wipe down surfaces with a mild detergent and water. The salt is water-soluble, making aqueous cleanup effective.

Workflow Visualization

Figure 2: Operational workflow emphasizing engineering controls and waste segregation.

Emergency Response (First Aid)

-

Eye Contact: Immediately flush with water for 15 minutes .[3] Hold eyelids apart. The salt is neutral, but the mechanical and chemical irritation requires thorough irrigation. Consult an ophthalmologist.

-

Skin Contact: Wash with soap and water.[3] Remove contaminated clothing.[5] If irritation persists (redness/swelling), seek medical aid.

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Drink 1-2 glasses of water to dilute. Call a Poison Control Center.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70350, Sodium 2-chloro-5-nitrobenzenesulfonate (Related Salt Structure/Safety). Retrieved from [Link]

Sources

Strategic Sourcing and Validation of Sodium 2-chloro-5-nitrobenzoate

An In-Depth Technical Guide for Research & Development

Executive Summary & Chemical Identity

Sodium 2-chloro-5-nitrobenzoate (Na-CNB) is a critical intermediate in the synthesis of heterocycles, active pharmaceutical ingredients (APIs) such as Celiprolol, and specific azo dyes. While often generated in situ from its conjugate acid, the isolated salt is required for specific aqueous-phase nucleophilic substitutions where solubility is paramount.

Crucial Sourcing Warning: Researchers frequently encounter ambiguity in supplier catalogs. You must distinguish between the Carboxylate (the target) and the Sulfonate (a common "false friend").

| Feature | Target Compound | Common False Friend |

| Name | Sodium 2-chloro-5-nitrobenzoate | Sodium 2-chloro-5-nitrobenzenesulfonate |

| Structure | Carboxylic acid salt (-COONa) | Sulfonic acid salt (-SO3Na) |

| CAS No. | 14667-59-5 (Salt) / 2516-96-3 (Acid) | 946-30-5 |

| Reactivity | SNAr / Decarboxylation / Amidation | SNAr / Desulfonation (Difficult) |

| Use Case | API Synthesis (Celiprolol), Dyes | Surfactants, electroplating additives |

Sourcing Strategy: The "Make vs. Buy" Protocol

Due to the hydrolytic instability of the salt form over long storage periods and its lower commercial availability compared to the free acid, the optimal sourcing strategy for research-grade applications is often "Buy the Acid, Make the Salt."

2.1. Decision Logic (Graphviz Workflow)

The following decision tree illustrates the optimal procurement logic based on your experimental needs.

Figure 1: Strategic sourcing workflow for Sodium 2-chloro-5-nitrobenzoate, prioritizing the high-purity acid precursor when the salt is unavailable.

2.2. Supplier Selection Criteria

When sourcing the precursor (2-Chloro-5-nitrobenzoic acid, CAS 2516-96-3), reject "Technical Grade" (often ~95%) and specify "Research Grade" (>98%).

Critical Impurity Profile:

-

2-Chloro-3-nitrobenzoic acid: The ortho-isomer formed during nitration. It has similar solubility and is difficult to remove.

-

2-Chlorobenzoic acid: Unreacted starting material.

-

Moisture: The sodium salt is hygroscopic. If buying the salt directly, demand a Certificate of Analysis (CoA) with Karl Fischer water content.

Recommended Aggregators for Stock Verification:

-

SciFinder / ChemSpider: Use CAS 2516-96-3 for the acid.

-

Major Distributors: Sigma-Aldrich (Merck), TCI Chemicals, Thermo Fisher (Alfa Aesar), BLD Pharm.

Technical Validation: Quality Control Protocols

Trusting a supplier's label is insufficient for sensitive catalytic or pharmaceutical research. You must validate the material.

3.1. HPLC Method (Reverse Phase)

This method separates the 5-nitro target from the 3-nitro isomer and the unreacted 2-chlorobenzoic acid.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5 to keep acid protonated).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 10% B to 80% B over 20 minutes.

-

Detection: UV @ 254 nm.

-

Expected Retention:

-

5-Nitro isomer (Target): Elutes later due to higher lipophilicity.

-

3-Nitro isomer (Impurity): Elutes earlier.

-

3.2. 1H-NMR Diagnostic

The coupling constants (

-

Solvent: DMSO-d6

-

Target (2-chloro-5-nitrobenzoate): Look for the proton ortho to the nitro group (H6). It will appear as a doublet (d) with a small meta-coupling constant (

). -

Impurity (2-chloro-3-nitrobenzoate): The proton pattern will differ significantly due to the crowding at the 3-position.

Application Protocol: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of Na-CNB is in SNAr reactions where the nitro group activates the ring for the displacement of the chlorine atom.

4.1. Reaction Mechanism

The reaction proceeds via the Meisenheimer complex.[1][2] The sodium salt form is particularly useful in aqueous or biphasic systems (e.g., using Phase Transfer Catalysis).

Figure 2: SNAr mechanism showing the addition-elimination pathway via the Meisenheimer intermediate.

4.2. Preparation of Na-CNB from Acid (In-Situ Protocol)

If you purchased the Acid (CAS 2516-96-3) as recommended:

-

Dissolution: Suspend 10 mmol of 2-chloro-5-nitrobenzoic acid in 20 mL of water.

-

Neutralization: Slowly add 10 mmol of Sodium Bicarbonate (

) or 10 mmol of NaOH (1M solution).-

Note: Monitor pH. Stop at pH 7.0–7.5. Excess base can trigger nucleophilic attack (hydrolysis) of the chlorine atom at high temperatures.

-

-

Usage: Use the resulting clear solution directly for aqueous reactions. If a solid is required, lyophilize (freeze-dry); do not heat-dry to avoid decomposition.

Safety & Stability (HSE)

-

Energetic Potential: While nitrobenzoates are generally stable, dry sodium salts of nitro compounds can be shock-sensitive or deflagrate upon heating. Never grind the dry sodium salt in a mortar and pestle.

-

Hygroscopicity: The salt absorbs moisture rapidly, altering stoichiometry. Store in a desiccator.

-

Toxicology: Irritant. Potential mutagen (nitro-aromatic). Handle in a fume hood.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17287, 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). Mesalazine Impurity M Standards (2-chloro-5-nitrobenzoic acid). Retrieved from [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Functionalized N-Phenylanthranilic Acids via Modified Ullmann Condensation

Abstract & Scope

This Application Note details the protocol for synthesizing 5-nitro-N-phenylanthranilic acid (5-nitro-2-(phenylamino)benzoic acid) via a copper-catalyzed Ullmann-type condensation. While the user request specifies "N-phenylanthranilic acid," starting from 2-chloro-5-nitrobenzoic acid inherently yields the nitro-substituted derivative. This compound is a critical intermediate in the synthesis of acridine-based DNA intercalators (e.g., Nitracrine) and serves as a model for "fenamic acid" non-steroidal anti-inflammatory drugs (NSAIDs).

This guide prioritizes the DMF-Reflux method due to its high reliability and reproducibility in standard research laboratories, while acknowledging "green" aqueous alternatives for scale-up scenarios.

Scientific Foundation & Mechanism

Mechanistic Insight: SNAr vs. Ullmann Coupling

The synthesis relies on the displacement of a halide by an amine.

-

Electronic Activation: The starting material, 2-chloro-5-nitrobenzoic acid, contains a nitro group (-NO2) para to the chlorine atom. This strong electron-withdrawing group (EWG) activates the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the Meisenheimer complex intermediate.

-

Catalytic Enhancement: While the nitro group activates the ring, the reaction is significantly accelerated and yields are improved by the addition of copper (Ullmann conditions). The copper acts by coordinating with the amine and the aryl halide, lowering the activation energy for the C-N bond formation.

Reaction Scheme

The reaction utilizes Potassium Carbonate (K2CO3) as a base to scavenge the HCl byproduct and deprotonate the carboxylic acid, ensuring solubility and driving the equilibrium forward.

Figure 1: Mechanistic pathway for the copper-catalyzed amination of 2-chloro-5-nitrobenzoic acid.

Materials & Equipment

Reagents

| Reagent | Role | Purity/Grade |

| 2-Chloro-5-nitrobenzoic acid | Substrate | >98% (HPLC) |

| Aniline | Nucleophile | ACS Reagent (Distilled if dark) |

| Potassium Carbonate (K2CO3) | Base | Anhydrous, Granular |

| Copper Powder | Catalyst | Activated Bronze or Fine Powder |

| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |

| Hydrochloric Acid (HCl) | Workup | Conc. (37%) and 1M Solution |

| Ethanol | Recrystallization | 95% or Absolute |

Equipment

-

Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 24/40 joint.

-

Temperature Control: Oil bath or heating mantle with thermocouple (Target: 130–150°C).

-

Condenser: Reflux condenser (water-cooled).

-

Filtration: Büchner funnel, vacuum pump, and Celite 545 filter aid.

Experimental Protocol

Phase 1: Reaction Setup

Goal: Initiate the coupling under controlled anhydrous conditions.

-

Charge the Vessel: To a 100 mL RBF equipped with a magnetic stir bar, add:

-

2.02 g (10 mmol) of 2-chloro-5-nitrobenzoic acid .[1]

-

3.45 g (25 mmol) of Potassium Carbonate (K2CO3). Note: Excess base is required to neutralize the carboxylic acid and the HCl generated.

-

0.1 g (~5 mol%) of Copper powder .

-

-

Solvent Addition: Add 20 mL of DMF .

-

Nucleophile Addition: Add 1.0 mL (11 mmol) of Aniline .

-

Assembly: Attach the reflux condenser. Ensure water flow is active.

Phase 2: Reaction & Monitoring

Goal: Drive the reaction to completion while preventing thermal decomposition.

-

Heating: Heat the mixture to reflux (approx. 140°C) with vigorous stirring.

-

Observation: The mixture will likely turn a deep dark color (green/brown) due to copper complexation and oxidation.

-

-

Duration: Maintain reflux for 2 to 4 hours .

-

TLC Monitoring:

-

Eluent: Ethyl Acetate:Hexane (1:1) or Methanol:DCM (1:9).

-

Visualization: UV lamp (254 nm).

-

Endpoint: Disappearance of the 2-chloro-5-nitrobenzoic acid spot.[2]

-

Phase 3: Workup & Isolation

Goal: Remove copper catalyst and isolate the free acid form of the product.

-

Quenching: Allow the reaction mixture to cool to room temperature.

-

Filtration (Copper Removal): Filter the mixture through a pad of Celite to remove unreacted copper and inorganic salts. Wash the pad with 5 mL of DMF.

-

Precipitation: Pour the filtrate into a beaker containing 100 mL of crushed ice/water .

-

Acidification (Critical Step):

-

Slowly add Conc. HCl dropwise with stirring.

-

Target pH: 3–4 .[1]

-

Result: A yellow-to-green precipitate (the target acid) will form.

-

-

Collection: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual DMF and aniline.

Phase 4: Purification

Goal: Obtain analytical grade purity.

-

Recrystallization: Transfer the crude solid to a flask.

-

Dissolve in boiling Ethanol (or Ethanol/Water mixture).

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

-

Drying: Dry the crystals in a vacuum oven at 60°C for 6 hours.

-

Yield Expectation: 65% – 85%.

Process Visualization (Workflow)

Figure 2: Step-by-step workflow for the synthesis and isolation of 5-nitro-N-phenylanthranilic acid.[1]

QC & Validation Parameters

To validate the synthesis, compare the isolated product against these standard values:

| Parameter | Expected Value | Method |

| Physical State | Yellow to Greenish Crystalline Solid | Visual |

| Melting Point | 260°C – 264°C (Decomposes) | Capillary MP |

| IR Spectrum | 3330 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O acid) | FTIR (KBr) |

| 1H NMR | δ 13.0 (br s, COOH), 9.8 (s, NH), 8.7 (d, Ar-H) | DMSO-d6 |

Troubleshooting Note:

-

Low Yield? Ensure the DMF is anhydrous. Water can quench the intermediate or cause hydrolysis.

-

Oily Product? The acidification was likely too rapid or the aniline was not fully removed. Recrystallize from Ethanol/Water.

References

-

Litchfield, V. J., et al. (2008).[3] Synthesis of Acridine-Quinone Systems. Synthetic Communications, 38(20), 3447–3455.[3]

-

Lan, C., et al. (2012).[4] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research, 36(12), 723–725.

-

Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.

-

BenchChem Protocols. Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives.

Sources

Introduction: Strategic Importance of 2-Chloro-5-nitrobenzoate Derivatives

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) of Sodium 2-chloro-5-nitrobenzoate

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aromatic molecules that are otherwise difficult to access. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction is only feasible when the ring is "activated" by the presence of strong electron-withdrawing groups.

The substrate, Sodium 2-chloro-5-nitrobenzoate, is an exemplary scaffold for SNAr. The potent electron-withdrawing nitro group (-NO₂) positioned para to the chlorine leaving group strongly activates the ring for nucleophilic attack. The carboxylate group (-COO⁻Na⁺), while electron-withdrawing, also enhances aqueous solubility and presents a synthetic handle for further modification. Derivatives synthesized from this starting material are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] For instance, substituted 5-nitrobenzoic acids are precursors to bioactive molecules, including compounds with potential antibacterial activity.[3] This guide provides a comprehensive overview of the SNAr mechanism as it applies to this substrate and presents detailed, field-proven protocols for its reaction with various nucleophiles.

Pillar 1: The SNAr Mechanism: An Electronically-Driven Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] It is fundamentally different from SN1 or SN2 reactions, as it occurs on an sp²-hybridized carbon and involves a discrete, resonance-stabilized anionic intermediate.[5][6]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (the ipso-carbon). This step is the rate-determining step of the reaction.[7][8] The attack temporarily breaks the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex.[8][9]

-

Stabilization and Rearomatization: The stability of the Meisenheimer complex is the single most critical factor for a successful SNAr reaction. The electron-withdrawing nitro group at the para-position is perfectly positioned to stabilize the negative charge through resonance, delocalizing the electron density out of the ring.[5][9] Without such a group, the intermediate would be too high in energy to form.

-

Elimination of the Leaving Group: In the final, rapid step, the leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[7]

Caption: The Addition-Elimination mechanism of SNAr.

Pillar 2: Experimental Design & Strategic Considerations

The success of an SNAr reaction hinges on the careful selection of nucleophile, solvent, base, and temperature.

-

Nucleophile Selection: A wide variety of nucleophiles can be employed. The nucleophilicity of the reagent is a key driver of the reaction rate.

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction.[10]

-

O-Nucleophiles: Alcohols and phenols can be used, but typically require deprotonation with a strong base to form the more potent alkoxide or phenoxide nucleophile.

-

S-Nucleophiles: Thiols are highly effective nucleophiles due to the high polarizability and inherent nucleophilicity of sulfur.[11] They often react under milder conditions than their oxygen counterparts.

-

-

Solvent Choice: Polar aprotic solvents are the standard for SNAr reactions. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are ideal.[8] They effectively solvate the sodium cation of the substrate but do not strongly solvate the anionic nucleophile, thereby enhancing its reactivity. In some cases, reactions can be performed in superheated water, offering a greener alternative.[10]

-

Role of the Base: A base is often required, particularly when using neutral nucleophiles like amines, phenols, or thiols. Its primary role is to neutralize the proton liberated from the nucleophile during the reaction, preventing the protonation and deactivation of other nucleophile molecules. For weakly acidic nucleophiles like alcohols, a strong base (e.g., NaH) is used to generate the conjugate base before the reaction.

-

Temperature Control: SNAr reactions are often conducted at elevated temperatures (50-190 °C) to overcome the activation energy barrier of the initial nucleophilic attack.[10] The specific temperature depends on the reactivity of the substrate and the nucleophile. Microwave-assisted synthesis can significantly reduce reaction times.[12]

Pillar 3: Validated Protocols & Methodologies

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Polar aprotic solvents like DMF and DMSO can be absorbed through the skin.

General Experimental Workflow

The following workflow is applicable to most SNAr reactions with this substrate.

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)

This protocol is adapted from a metal-catalyst-free method and demonstrates a robust procedure for C-N bond formation.[10]

-

Reagents & Equipment:

-

Sodium 2-chloro-5-nitrobenzoate (1.0 eq)

-

Aniline (2.0-3.0 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Solvent: Superheated Water or NMP (N-Methyl-2-pyrrolidone)

-

Round-bottom flask or sealed reaction vessel, magnetic stirrer, heating mantle/oil bath, condenser.

-

-

Step-by-Step Procedure:

-

To a reaction vessel, add Sodium 2-chloro-5-nitrobenzoate (e.g., 3 mmol, 658 mg), potassium carbonate (1.5 eq, 4.5 mmol, 622 mg), and the chosen solvent (e.g., 2-3 mL of water).

-

Add aniline (2.0 eq, 6 mmol, 0.55 mL) to the stirred suspension.

-

Seal the vessel (if using superheated water) or equip with a condenser (if using NMP) and heat the mixture to the target temperature (e.g., 150 °C).[10]

-

Stir vigorously at this temperature for 2-3 hours. Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and dilute with 20 mL of water.

-

Acidify the aqueous solution with 1M HCl until the pH is approximately 2-3. This will protonate the carboxylate and cause the product, 2-anilino-5-nitrobenzoic acid, to precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product under vacuum. If necessary, further purify by recrystallization from a suitable solvent like ethanol.[12]

-

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines a general procedure for the synthesis of thioether derivatives.

-

Reagents & Equipment:

-

Sodium 2-chloro-5-nitrobenzoate (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.2 eq)

-

Solvent: DMF (Dimethylformamide)

-

Round-bottom flask, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (e.g., nitrogen balloon).

-

-

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add Sodium 2-chloro-5-nitrobenzoate (e.g., 3 mmol, 658 mg), potassium carbonate (1.2 eq, 3.6 mmol, 497 mg), and 5 mL of anhydrous DMF.

-

Add thiophenol (1.1 eq, 3.3 mmol, 0.34 mL) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C.

-

Stir at this temperature, monitoring the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

-

Acidify the solution with 1M HCl to a pH of 2-3 to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be used for further purification.

-

Protocol 3: Reaction with O-Nucleophiles (e.g., Phenol)

This protocol requires the in situ generation of the more nucleophilic phenoxide.

-

Reagents & Equipment:

-

Sodium 2-chloro-5-nitrobenzoate (1.0 eq)

-

Phenol (1.5 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF

-

Flame-dried round-bottom flask, magnetic stirrer, inert atmosphere setup.

-

-

Step-by-Step Procedure:

-

To a flame-dried flask under an inert atmosphere, add phenol (1.5 eq, 4.5 mmol, 423 mg) and 5 mL of anhydrous THF.

-

Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 3.6 mmol, 144 mg of 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add the Sodium 2-chloro-5-nitrobenzoate (1.0 eq, 3 mmol, 658 mg) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.[13]

-

Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water. Pour the mixture into 50 mL of water.

-

Acidify with 1M HCl to a pH of 2-3 to precipitate the diaryl ether product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the SNAr of Sodium 2-chloro-5-nitrobenzoate.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

| N-Nucleophile | Aniline | K₂CO₃ | Water / NMP | 150-170 | 88-90% | [10] |

| N-Nucleophile | n-Butylamine | K₂CO₃ | Water | 150 | 91% | [10] |

| S-Nucleophile | Thiophenol | K₂CO₃ | DMF | 60-80 | Good-Excellent | [14] |

| O-Nucleophile | Phenol | NaH | THF / DMF | 60-80 | Moderate-Good | [13] |

Analytical Characterization & Troubleshooting

-

Reaction Monitoring: TLC is the most common method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid products are protonated and move up the plate.[8]

-

Product Confirmation: The structure of the final product should be confirmed using standard analytical techniques.

-

NMR Spectroscopy (¹H, ¹³C): Provides definitive structural information.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.[15]

-

Infrared (IR) Spectroscopy: Shows characteristic functional group stretches.

-

-

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Insufficient Activation: This is not an issue for this substrate, which is highly activated.

-

Poor Nucleophile: Ensure the nucleophile is sufficiently strong. For alcohols/phenols, ensure complete deprotonation before adding the substrate.

-

Temperature Too Low: Gradually increase the reaction temperature.

-

Incorrect Solvent: Ensure a polar aprotic solvent is used.[8]

-

-

Formation of Side Products:

-

Isomeric Impurities: If the starting material was synthesized by the nitration of o-chlorobenzoic acid, it may contain the 2-chloro-3-nitrobenzoic acid isomer.[16][17] This can lead to isomeric products. Purify the starting material if necessary.

-

Hydrolysis: In the presence of strong base and water at high temperatures, the chloro group can be displaced by a hydroxyl group. Use anhydrous conditions where possible if this is observed.

-

-

References

-

Ośmiałowski, B., & Makowski, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Li, J. T., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research, 36(12), 727-729. [Link]

-

Ferreira, I., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

-

Patsnap. (2012). Production process of 2-chloro-5-nitrobenzoic acid. [Link]

-

Su, C. F., et al. (1966). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. [Link]

-

G. S. Gill, et al. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science. [Link]

- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

-

UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

-

Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic and Medicinal Chemistry International Journal. [Link]

-

Gallou, F., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(20), 4848-4853. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. [Link]

-

Chemistry Steps. (2021). Reactions of Thiols. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. guidechem.com [guidechem.com]

Application Note: Metal-Free Amination of 2-Chloro-5-Nitrobenzoate via Nucleophilic Aromatic Substitution (SNAr)

Abstract

This application note provides a comprehensive guide to the metal-free amination of 2-chloro-5-nitrobenzoate and its corresponding acid, 2-chloro-5-nitrobenzoic acid. The synthesis of N-substituted 5-nitroanthranilic acid derivatives is of significant interest in medicinal chemistry and materials science. Traditional C-N cross-coupling reactions often rely on transition-metal catalysts (e.g., Palladium, Copper), which can introduce challenges related to cost, toxicity, and product purification.[1][2][3] This guide details protocols that leverage the inherent electrophilicity of the substrate, enabling efficient amination through a Nucleophilic Aromatic Substitution (SNAr) mechanism without the need for a metal catalyst. We present detailed methodologies for microwave-assisted solvent-free reactions and amination in superheated water, offering robust, environmentally friendly, and high-yielding alternatives.[4][5]

Scientific Principle: The SNAr Mechanism

The amenability of 2-chloro-5-nitrobenzoate to metal-free amination is a direct consequence of its electronic structure. Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups (EWGs) can reverse this polarity, making the ring susceptible to attack by nucleophiles.[6]

In 2-chloro-5-nitrobenzoate, two such groups profoundly activate the substrate for Nucleophilic Aromatic Substitution (SNAr):

-

Nitro Group (-NO₂): Positioned para to the chlorine leaving group, the nitro group is a powerful EWG that can stabilize the negative charge of the reaction intermediate through resonance.[7]

-

Carboxyl Group (-COOH/-COOR): Located ortho to the chlorine, this group also contributes to the electron deficiency of the ring.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

-

Addition Step: The nucleophile (an amine) attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] This step is typically the rate-determining step of the reaction.[8]

-

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride, Cl⁻).

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized onto the oxygen atoms of the ortho-carboxyl and para-nitro groups, providing a low-energy pathway for the reaction to proceed without a metal catalyst.

Figure 1: SNAr Mechanism. The amine nucleophile attacks the activated aryl chloride, forming a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the chloride leaving group to yield the aminated product.

Experimental Protocols

Two primary metal-free protocols have demonstrated high efficacy for the amination of 2-chloro-5-nitrobenzoic acid. The choice between them depends on available equipment and desired reaction scale.

Protocol 1: Microwave-Assisted, Solvent-Free Amination

This method is exceptionally rapid and efficient, often providing high yields in minutes without the need for a reaction solvent.[5][9] The amine reactant serves as the solvent.

Materials:

-

2-Chloro-5-nitrobenzoic acid (1a)

-

Appropriate aliphatic or aromatic amine (e.g., aniline, benzylamine, morpholine)

-

Dichloromethane (DCM)

-

Aqueous Sodium Hydroxide (NaOH), 1 M

-

Aqueous Hydrochloric Acid (HCl), concentrated

-

Microwave synthesis reactor with sealed vessel capabilities

Procedure:

-

To a microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (1.0 eq., e.g., 2.52 g, 12.5 mmol).

-

Add an excess of the desired amine (typically 6.0 eq., e.g., 75 mmol). Using the amine in excess ensures a homogenous reaction mixture and drives the reaction to completion.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwave energy (typically 80-100 W) for 5-30 minutes, maintaining a temperature between 80-120 °C.[5][9] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Workup: a. Dissolve the reaction mixture in approximately 300 mL of dichloromethane. b. Transfer the organic solution to a separatory funnel and extract with 1 M NaOH (aq). The product, being acidic, will move to the aqueous layer, while the excess amine remains in the organic layer. Repeat the extraction until the aqueous layer is light yellow.[9] c. Collect the combined aqueous layers and cool in an ice bath. d. Acidify the aqueous solution by carefully adding concentrated HCl until the pH is approximately 3-4, which will precipitate the N-substituted 5-nitroanthranilic acid product.[10]

-

Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with cold water to remove residual salts. c. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

Protocol 2: Amination in Superheated Water

This protocol represents a green chemistry approach, using water as a non-toxic, inexpensive solvent under elevated temperature and pressure.[4]

Materials:

-

2-Chloro-5-nitrobenzoic acid (1a)

-

Appropriate aryl or alkyl amine

-

Potassium Carbonate (K₂CO₃)

-

Water (deionized)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

To a high-pressure reaction vessel, add 2-chloro-5-nitrobenzoic acid (1.0 eq., e.g., 3 mmol).

-

Add the desired amine (typically 1.2-1.5 eq.).

-

Add potassium carbonate (K₂CO₃) as a base (typically 2.0 eq.). The base is crucial for neutralizing the HCl byproduct and the carboxylic acid proton.

-

Add water as the solvent (e.g., 2 mL).[4]

-

Seal the vessel and heat it to 150-190 °C for 2-3 hours with stirring.[4] The high temperature and pressure allow water to act as an effective solvent for the organic reactants.

-

After the reaction period, cool the vessel to room temperature.

-

Workup and Purification: Follow the same acid/base extraction and precipitation procedure described in Protocol 1 (Steps 6 and 7).

Figure 2: General Experimental Workflow. This diagram outlines the key stages for the metal-free amination of 2-chloro-5-nitrobenzoic acid.

Scope and Data Summary

The metal-free amination of 2-chloro-5-nitrobenzoic acid is compatible with a wide range of both aliphatic and aromatic amines. The table below summarizes representative yields achieved under microwave-assisted, solvent-free conditions.

| Entry | Amine Nucleophile | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Aniline | 120 | 10 | >99 | [5][9] |

| 2 | 4-Ethylaniline | 120 | 10 | 97 | [9] |

| 3 | Benzylamine | 80 | 5 | >99 | [5][9] |

| 4 | Cyclohexylamine | 80 | 15 | 98 | [9] |

| 5 | Morpholine | 80 | 15 | 99 | [9] |

| 6 | 2-Ethoxyphenylamine | 120 | 15 | 95 | [9] |

Key Observations:

-

High Yields: The reaction consistently produces excellent yields across a diverse range of amines.

-

Steric Hindrance: While still effective, amines with significant ortho-substitution may require slightly longer reaction times or higher temperatures to achieve optimal conversion, likely due to steric hindrance during the initial nucleophilic attack.[4]

-

Nucleophilicity: Both primary and secondary amines, as well as aromatic and aliphatic amines, are suitable nucleophiles for this transformation.

Troubleshooting and Optimization

| Problem | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or incrementally raise the temperature. For microwave reactions, ensure consistent power delivery. Monitor progress by TLC until the starting material is consumed.[10] |

| Amine is not nucleophilic enough. | For weakly nucleophilic amines, consider the superheated water protocol with a base (K₂CO₃) which can enhance reactivity. | |

| Low Yield | Product loss during workup. | Ensure the pH for precipitation is optimal (typically 3-4).[10] Avoid using an excessive amount of solvent during recrystallization to prevent product loss. |

| Side reactions (e.g., hydrolysis). | Hydrolysis of the highly activated aryl chloride can compete with amination, especially in aqueous conditions.[11] Ensure the amine is present in sufficient excess. For the superheated water protocol, ensure the base is present. | |

| Impure Product | Incomplete removal of excess amine. | During the basic aqueous wash, ensure thorough extraction. Repeat the wash if necessary. Confirm purity by ¹H NMR and LC-MS. |

| Formation of isomeric impurities. | This is more common during the synthesis of the 2-chloro-5-nitrobenzoic acid starting material.[10][12] Ensure the starting material is of high purity before beginning the amination reaction. |

Conclusion

The metal-free amination of 2-chloro-5-nitrobenzoate via Nucleophilic Aromatic Substitution offers a highly efficient, cost-effective, and environmentally benign alternative to traditional metal-catalyzed methods. The inherent electronic activation of the substrate allows for rapid reactions with a broad scope of amines, delivering high yields of valuable N-substituted anthranilic acid derivatives. The protocols detailed herein, particularly the microwave-assisted solvent-free method, are robust, easily scalable, and well-suited for applications in both academic research and industrial drug development.

References

-

Zheng, Z., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. SAGE Publications Ltd. Available at: [Link]

-

Wang, D., et al. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. ACS Publications. Available at: [Link]

-

Kim, S.-T., et al. (2023). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. Available at: [Link]

-

Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Synthesis Spotlight. Available at: [Link]

-

Damle, M. V., et al. (2016). Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

-

Chapman, N. B., & Rees, C. W. (Eds.). (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Available at: [Link]

-

Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. SciSpace. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Metal-free C–N cross-coupling of electrophilic compounds and N-haloimides. RSC Publishing. Available at: [Link]

-

PubMed. (2024). Transition-Metal-Free C-N Cross-Coupling Enabled by a Multifunctional Reagent. PubMed. Available at: [Link]

-

Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

-

Request PDF. (n.d.). Transition-Metal-Free C-C, C-O, and C-N Cross-Couplings Enabled by Light. Request PDF. Available at: [Link]

-

MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

-

Walters, Z. G., et al. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. Available at: [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

-

Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

- Patsnap. (2012). Production process of 2-chloro-5-nitrobenzoic acid. Eureka.

Sources

- 1. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 3. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Precision Synthesis of Coordination Polymers Using 2-Chloro-5-Nitrobenzoate Ligands

Application Note: AN-CP-2C5NB-01

Executive Summary & Strategic Rationale

This guide details the engineering of coordination polymers (CPs) utilizing 2-chloro-5-nitrobenzoate (2-Cl-5-NBA) as a primary anionic ligand. Unlike simple benzoate ligands, 2-Cl-5-NBA offers a unique "push-pull" electronic landscape and steric profile due to the orthogonal positioning of the electron-withdrawing nitro (-NO

Why this ligand?

-

Steric Steering: The bulky ortho-chloro group twists the carboxylate out of the phenyl plane, preventing flat packing and encouraging the formation of helical or wave-like 1D chains and porous 2D grids.

-

Multifunctional Binding: While the carboxylate is the primary donor (monodentate, chelating, or bridging), the nitro group can act as a weak secondary donor or a hydrogen-bond acceptor, stabilizing supramolecular architectures.

-

Functional Properties: The resulting CPs exhibit tunable photoluminescence (Eu/Tb analogs), magnetic ordering (Cu/Co analogs), and selective antibacterial activity (K/Ag analogs).

Ligand Chemistry & Pre-Synthesis Considerations

Before initiating synthesis, the ionization state of the ligand must be managed. 2-Chloro-5-nitrobenzoic acid (H-2Cl-5-NBA) has a pKa

-

Solubility Profile: The acid form is sparingly soluble in water but soluble in alcohols (MeOH, EtOH) and polar aprotic solvents (DMF, DMSO).

-

Deprotonation Strategy: Successful CP growth requires in situ deprotonation. The choice of base dictates the crystallization rate.

-

Strong Base (NaOH/KOH): Rapid deprotonation; risks precipitating metal hydroxides if pH > 7.

-

Weak Base (Et

N / Pyridine): Slow deprotonation; ideal for growing single crystals.

-

Visualization: Ligand Coordination Logic

The following diagram illustrates the critical decision pathways for ligand binding modes based on reaction conditions.

Figure 1: Logic flow for controlling coordination modes via pH modulation. The target window for polymer growth is pH 5-7.

Protocol A: Hydrothermal Synthesis (Thermodynamic Control)

Target: High-crystallinity 2D/3D frameworks (e.g., Zn(II), Cd(II), Eu(III) analogs). Application: Luminescent sensors and robust frameworks.

Materials

-

Metal Salt: Zn(NO

) -

Ligand: 2-Chloro-5-nitrobenzoic acid (201.56 mg, 1.0 mmol)

-

Co-Ligand (Spacer): 1,10-Phenanthroline or 4,4'-Bipyridine (0.5 - 1.0 mmol)

-

Base: NaOH (1M solution)

-

Solvent: H

O / Ethanol (1:1 v/v)

Step-by-Step Methodology

-

Ligand Activation: Dissolve 1.0 mmol of 2-Cl-5-NBA in 10 mL of Ethanol/Water mixture. Add 1M NaOH dropwise under stirring until the solution clears (approx. pH 6.5). Critical: Do not exceed pH 7.5.

-

Metal Integration: Dissolve 1.0 mmol of the Metal Nitrate in 5 mL water. Add this slowly to the ligand solution.[2] A transient precipitate may form; stir for 30 mins until homogeneous.

-

Spacer Addition: Add the N-donor co-ligand (phen/bipy) at this stage. This "Mixed-Ligand Strategy" is essential for expanding the dimensionality of the framework, as the 2-Cl-5-NBA often forms discrete clusters on its own due to steric bulk.

-

Autoclave Loading: Transfer the suspension (approx. 15-18 mL) into a 25 mL Teflon-lined stainless steel autoclave. Fill factor should be ~60-70%.

-

Thermal Cycle:

-

Ramp: 2°C/min to 160°C .

-

Dwell: 72 hours .

-

Cool: 0.1°C/min to Room Temperature (Slow cooling is vital for single-crystal growth).

-

-

Harvesting: Filter the resulting block-shaped crystals. Wash with water and ethanol.[3]

Protocol B: Room Temperature Layering (Kinetic Control)

Target: Bioactive Cu(II) or Ag(I) complexes. Application: Antibacterial agents (e.g., MRSA inhibition).[4][5][6]

Materials

-

Metal Salt: Cu(ClO

) -

Neutralizing Agent: Triethylamine (Et

N). -

Solvent System: H

O (bottom layer) / MeOH (top layer).

Step-by-Step Methodology

-

Bottom Layer (Metal): Dissolve 0.5 mmol metal salt in 5 mL water. Place in a narrow test tube. Add sucrose (approx 100mg) to increase density (optional, improves layer separation).

-

Buffer Layer: Gently pipette 2 mL of 1:1 H

O:MeOH mixture over the metal solution to prevent immediate mixing. -

Top Layer (Ligand): Dissolve 1.0 mmol 2-Cl-5-NBA and 1.0 mmol Et

N in 5 mL MeOH. Gently layer this on top. -

Incubation: Seal the tube with Parafilm (poke 1 small hole for slow evaporation). Leave undisturbed in a vibration-free dark zone for 2-4 weeks.

-

Result: Crystals will grow at the interface. These are often kinetic products with different topologies than hydrothermal variants.

Characterization & Data Interpretation

Standard Validation Metrics

| Technique | Feature to Observe | Interpretation |

| SC-XRD | Unit Cell & Space Group | Confirms connectivity (1D chain vs 2D sheet). Look for bridging carboxylates (syn-syn vs syn-anti). |

| PXRD | Low-angle peaks ( | Indicates large d-spacing, typical of polymeric frameworks. Compare with simulated SC-XRD pattern for purity. |

| FT-IR | Separation between | |

| TGA | Weight loss steps | Step 1 (<150°C): Lattice water loss. Step 2 (>280°C): Ligand decomposition. |

Workflow Visualization

The following diagram outlines the synthesis and characterization lifecycle.

Figure 2: Experimental workflow for the synthesis and validation of 2-Cl-5-NBA coordination polymers.

References

-

Antibacterial K-Polymer

-

Cu(II)

-

Title: Synergistic effects of steric constraints and non-covalent interactions in copper(II) chloro-nitro-benzoato complexes.

- Source: New Journal of Chemistry (RSC), Issue 9, 2024.

-

URL:[Link]

-

-

Luminescent Eu(III)

- Title: 2-Chloro-5-nitrobenzoic acid Product D

-

Context: Cites formation of red luminescent 1D coordination polymers with Eu(III).[7]

-

Cd(II) Sensing Frameworks (Methodology Reference)

Sources

- 1. 2-Chloro-5-nitrobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. jnu.ac.bd [jnu.ac.bd]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-nitrobenzoic acid 97 2516-96-3 [sigmaaldrich.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Highly Sensitive Fluorescent Sensing for Nitrobenzene of CdII Complexes Based on Three Isomers and a Bis-Imidazole Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for converting Sodium 2-chloro-5-nitrobenzoate to acid chloride

From Sodium 2-Chloro-5-Nitrobenzoate Precursor

Executive Summary

This application note details the procedure for converting Sodium 2-chloro-5-nitrobenzoate (CAS: N/A for specific salt, Acid CAS: 2516-96-3) to its corresponding acid chloride, 2-chloro-5-nitrobenzoyl chloride (CAS: 25784-91-2).

While standard protocols typically begin with the free carboxylic acid, this guide addresses the specific requirement of starting from the sodium salt . We present two validated pathways:

-

Route A (Direct Process Intensification): Direct chlorination of the salt using Thionyl Chloride (

). This is the preferred high-throughput route, minimizing unit operations. -

Route B (Classic Isolation): Acidification to the free acid followed by chlorination. This is the high-purity route recommended if the starting salt quality is variable.

Mechanistic Insight & Reaction Design[1]

The Challenge of the Nitro Group

The presence of the nitro group (

Solution: We utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst. DMF reacts with

Mechanism of Action (DMF Catalysis)

Figure 1: Catalytic cycle showing the activation of Thionyl Chloride by DMF to overcome the deactivated nature of the nitro-substituted benzoate.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Hazard Note |

| Sodium 2-chloro-5-nitrobenzoate | >95% | Starting Material | Irritant |

| Thionyl Chloride ( | Reagent Grade | Reagent/Solvent | Corrosive, Lachrymator , Reacts violently with water |

| DMF (Anhydrous) | >99% | Catalyst | Hepatotoxic, absorbable through skin |

| Dichloromethane (DCM) | Anhydrous | Solvent (Optional) | Volatile, Carcinogen suspect |

| Toluene | Anhydrous | Solvent (Alt.)[1] | Flammable |

Equipment

-

Flame-dried 3-neck Round Bottom Flask (RBF).

-

Reflux condenser with drying tube (

or -

Magnetic stirrer and oil bath.

-

Gas trap (Scrubber) containing 10% NaOH solution to neutralize evolved

and

Experimental Protocols

Protocol A: Direct Conversion (Salt Acid Chloride)

Best for: Speed, Process Intensification, Avoiding aqueous workup.

-

Setup: Equip a flame-dried 250 mL RBF with a stir bar, reflux condenser, and an addition funnel. Connect the top of the condenser to the NaOH gas scrubber.

-

Suspension: Charge 10.0 g (approx. 44.7 mmol) of Sodium 2-chloro-5-nitrobenzoate into the flask.

-

Solvent/Reagent: Add 30 mL (approx. 10 eq) of Thionyl Chloride .

-

Note: In this protocol,

acts as both reagent and solvent to ensure flowability of the salt suspension.

-

-

Catalysis: Add 3-5 drops (approx. 0.1 mL) of anhydrous DMF .

-

Reaction:

-

Heat the mixture gently to reflux (

). -

Observation: The reaction will evolve gas (

).[2] The suspension will change character as the sodium salt converts to fine NaCl precipitate. -

Maintain reflux for 3–4 hours until gas evolution ceases.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture under inert atmosphere (nitrogen blanket) or through a coarse sintered glass funnel rapidly to remove the solid NaCl byproduct. Do not use paper filters that contain moisture.

-

Wash the filter cake with a small amount of dry DCM or Toluene.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove excess

. -

Caution: Do not overheat the residue.[3] Nitro compounds can be thermally sensitive. Keep bath

. -

Add 20 mL of dry Toluene and re-evaporate (azeotropic removal of residual thionyl chloride).

-

-

Yield: The product, 2-chloro-5-nitrobenzoyl chloride, is obtained as a yellow/off-white solid (mp ~57–60°C).

Protocol B: Via Free Acid (Salt Acid Acid Chloride)

Best for: High Purity requirements, removing inorganic impurities before chlorination.

-

Acidification: Dissolve 10.0 g of Sodium 2-chloro-5-nitrobenzoate in 50 mL water. Acidify to pH 1 with 3M HCl.

-

Isolation: Filter the precipitated 2-chloro-5-nitrobenzoic acid . Wash with water and dry thoroughly in a vacuum oven at

overnight. Moisture is the enemy of the next step. -

Chlorination:

-

Suspend the dried acid (approx. 9.0 g) in 40 mL dry Toluene.

-

Add 1.5 equivalents of

and 3 drops of DMF. -

Reflux for 3 hours.

-

-

Finishing: Evaporate solvent and excess

to yield the product. (No filtration of NaCl required here).

Process Analytical Technology (PAT) & QC

Critical Warning: Acid chlorides are unstable on LC-MS or HPLC columns containing aqueous mobile phases. They hydrolyze back to the acid.

Derivatization Protocol for QC: To accurately assess conversion, you must convert the acid chloride to a stable methyl ester before analysis.

-

Take a 20

L aliquot of the reaction mixture. -

Quench into 500

L of anhydrous Methanol . -

Sonicate for 1 minute. (Reaction:

). -

Analyze by HPLC/GC.

-

Target: Methyl 2-chloro-5-nitrobenzoate.[4]

-

Impurity: Methyl 2-chloro-5-nitrobenzoate (from unreacted acid) - Wait, this is the same peak!

-

Differentiation: To distinguish unreacted acid from acid chloride, quench a parallel sample with Diethylamine .

-

Acid Chloride

Diethyl amide derivative. -

Unreacted Acid

Salt (different retention time).

-

-

Data Specification Table

| Parameter | Specification | Method |

| Appearance | Yellow to off-white crystalline solid | Visual |

| Melting Point | 57 – 60 | Capillary |

| Identity | Matches Ref Std (Methyl Ester derivative) | HPLC/GC-MS |

| Hydrolyzable Chloride | >98% theoretical | Titration ( |

Safety & Handling (E-E-A-T)

-

Thermal Hazard: Nitro-aromatics possess high energy. While this specific compound is generally stable, never distill the residue to complete dryness at temperatures >100°C .

-

Water Reactivity: The product reacts violently with water to release HCl gas. Store in a desiccator or under nitrogen.

-

Corrosivity: Thionyl chloride causes severe burns.[5][6] All operations must be performed in a functioning fume hood.

Troubleshooting Guide

Figure 2: Troubleshooting logic for common synthesis failures.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Acid Chlorides).

-

Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of Vilsmeier-Haack and Thionyl Chloride activation).

-

Patent US4014896A. Process for the preparation of benzoyl chlorides. (Describes industrial handling of chlorobenzoyl chlorides).

-

BenchChem. Synthesis of 2-Chloro-5-nitrobenzaldehyde (involving acid chloride intermediate).

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

Sources

Application Note: Nucleophilic Aromatic Substitution (S_NAr) of 2-Chloro-5-nitrobenzoate with Arylamines

Executive Summary

The synthesis of N-aryl-5-nitroanthranilic acid derivatives is a critical transformation in medicinal chemistry. These compounds serve as vital precursors for a wide array of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs), antiarrhythmic agents, and anticancer acridine derivatives[1]. Traditionally, coupling arylamines with aryl halides requires harsh Ullmann-type conditions utilizing copper catalysts[2]. However, the unique electronic landscape of 2-chloro-5-nitrobenzoic acid permits highly efficient, metal-free Nucleophilic Aromatic Substitution (S_NAr)[1][3].

This application note details the mechanistic causality behind this catalyst-free reactivity and provides field-proven, self-validating protocols for both microwave-assisted and superheated aqueous amination.

Mechanistic Principles: The Causality of S_NAr

To design efficient synthetic routes, researchers must understand the thermodynamic and kinetic drivers of the S_NAr pathway. The amination of 2-chloro-5-nitrobenzoate does not require transition-metal activation due to a synergistic combination of substituent effects[4].

Electrophilic Activation & The Meisenheimer Complex

The rate-determining step in S_NAr is the initial nucleophilic attack by the arylamine on the halogen-bearing carbon (C2), which disrupts the aromaticity of the ring to form a negatively charged intermediate known as the Meisenheimer complex [5].

-

The Role of the para-Nitro Group: The nitro group at the 5-position (relative to the C2-chloride) is a powerful electron-withdrawing group (EWG). It drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, increasing its electrophilicity. More importantly, it stabilizes the Meisenheimer complex via resonance, delocalizing the negative charge onto the highly electronegative oxygen atoms of the nitro group[6].

-

The Role of the ortho-Carboxylate Group: Beyond inductive electron withdrawal, the carboxylate group at the 1-position can participate in intramolecular hydrogen bonding with the incoming amine. This transient hydrogen bond helps orient the nucleophile and significantly lowers the activation free energy barrier of the transition state[4].

Leaving Group Departure